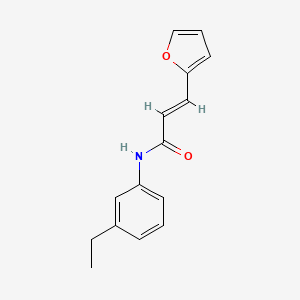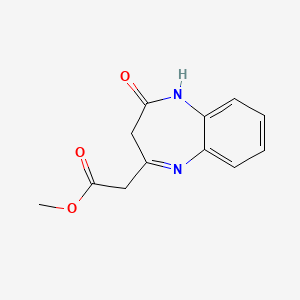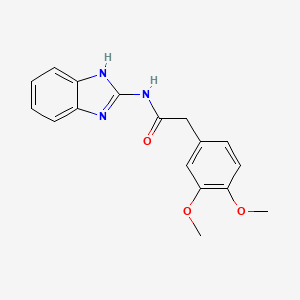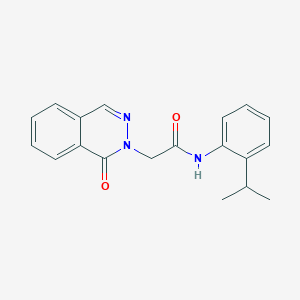
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thioureas, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it has been suggested that N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and induces apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to have anti-inflammatory and antioxidant activities. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms against various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in lab experiments is its high purity and yield, which makes it easier to obtain consistent and reliable results. However, one of the limitations of using N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is its relatively high cost, which may restrict its use in certain research projects.
Orientations Futures
There are several future directions for the research on N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One of the areas of interest is the development of new anti-cancer drugs based on the structure of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. Another area of research is the investigation of the potential applications of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Furthermore, the mechanism of action of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea needs to be further elucidated to fully understand its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves the reaction between 3,5-dimethoxyaniline and 2-pyridinecarbothioamide in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this synthesis method is high, and the purity of the product is also satisfactory.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been found to have potential applications in various fields of scientific research. One of the primary applications of N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is in the field of medicinal chemistry, where it is being studied for its anti-cancer properties. N-(3,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
Propriétés
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-11-7-10(8-12(9-11)19-2)16-14(20)17-13-5-3-4-6-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSBYURQKIWQMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)

![2-(4-nitrophenyl)-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]ethanimidamide](/img/structure/B5708155.png)

![1-(2-chlorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5708178.png)


![2-[bis(4-methylphenyl)phosphoryl]-2-propanol](/img/structure/B5708192.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1H-indazol-6-amine](/img/structure/B5708196.png)

![N-benzyl-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5708203.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)
